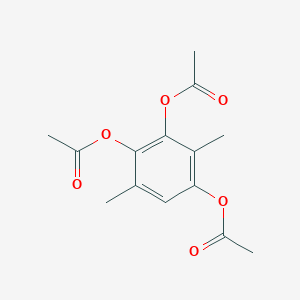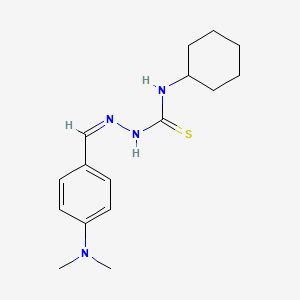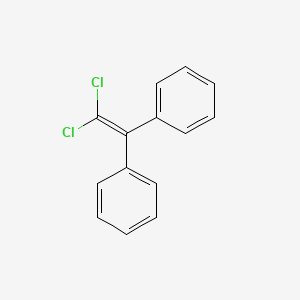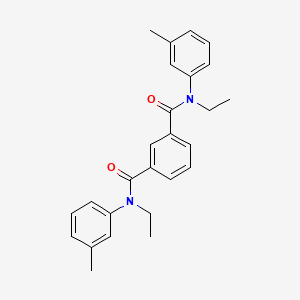
N,N'-Diethyl-N,N'-DI(M-tolyl)isophthalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-Diethyl-N,N’-DI(M-tolyl)isophthalamide is a chemical compound with the molecular formula C26H28N2O2 and a molecular weight of 400.525 g/mol . It is known for its unique structure, which includes two ethyl groups and two m-tolyl groups attached to an isophthalamide core. This compound is used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Diethyl-N,N’-DI(M-tolyl)isophthalamide typically involves the reaction of isophthaloyl chloride with N,N’-diethyl-m-toluidine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
Industrial production of N,N’-Diethyl-N,N’-DI(M-tolyl)isophthalamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-Diethyl-N,N’-DI(M-tolyl)isophthalamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl or m-tolyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted isophthalamides.
Applications De Recherche Scientifique
N,N’-Diethyl-N,N’-DI(M-tolyl)isophthalamide is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: Potential use in drug development and as a pharmacological tool.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N,N’-Diethyl-N,N’-DI(M-tolyl)isophthalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or altering enzyme conformation. The pathways involved may include signal transduction pathways or metabolic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N’-Diethyl-N,N’-DI(p-tolyl)isophthalamide
- N,N’-Diethyl-N,N’-DI(o-tolyl)isophthalamide
- N,N’-Diethyl-N,N’-DI(m-tolyl)terephthalamide
Uniqueness
N,N’-Diethyl-N,N’-DI(M-tolyl)isophthalamide is unique due to its specific substitution pattern on the isophthalamide core, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific research applications where other similar compounds may not be as effective .
Propriétés
Numéro CAS |
121820-46-0 |
|---|---|
Formule moléculaire |
C26H28N2O2 |
Poids moléculaire |
400.5 g/mol |
Nom IUPAC |
1-N,3-N-diethyl-1-N,3-N-bis(3-methylphenyl)benzene-1,3-dicarboxamide |
InChI |
InChI=1S/C26H28N2O2/c1-5-27(23-14-7-10-19(3)16-23)25(29)21-12-9-13-22(18-21)26(30)28(6-2)24-15-8-11-20(4)17-24/h7-18H,5-6H2,1-4H3 |
Clé InChI |
GIJKPPMKAYLPIC-UHFFFAOYSA-N |
SMILES canonique |
CCN(C1=CC=CC(=C1)C)C(=O)C2=CC(=CC=C2)C(=O)N(CC)C3=CC=CC(=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



methanamine](/img/structure/B11943632.png)
![N-[2-(1-Azepanyl)ethoxy]guanidine, sulfate](/img/structure/B11943640.png)

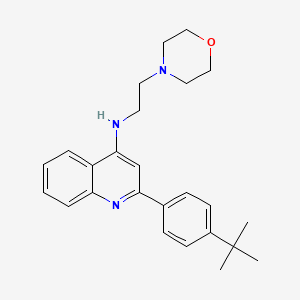
![7,7-Dibromo-1,4,4-trimethylbicyclo[4.1.0]heptane](/img/structure/B11943649.png)
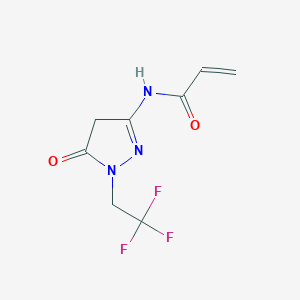
![2-Nitro-4-[(e)-phenyldiazenyl]aniline](/img/structure/B11943662.png)
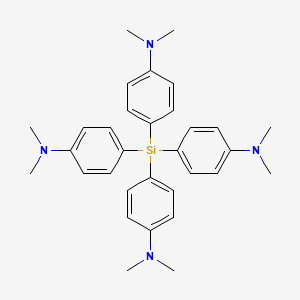
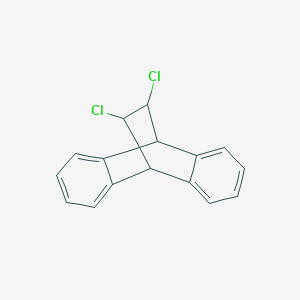
![2-[Dibromo(nitro)methyl]-3-methylpyridine](/img/structure/B11943687.png)
